Phenyltriethoxysilane
Overview
Description
Phenyltriethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Phenyltriethoxysilane is primarily used in the synthesis of silicone resins . It acts as a silicon-based nucleophile, which is reactive in Pd-catalyzed cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a hydrolysis-condensation reaction . This reaction involves the breaking of a bond in the reactant molecules due to the reaction with water (hydrolysis), followed by the formation of a new compound through the combination of the resulting molecules (condensation).
Biochemical Pathways
The hydrolysis-condensation reaction of this compound leads to the formation of a crosslinked network structure . This structure is crucial in the synthesis of silicone resins, which have a wide range of applications due to their heat resistance, water resistance, ultraviolet resistance, and improved adhesion .
Result of Action
The result of this compound’s action is the successful synthesis of silicone resins . These resins have been thoroughly characterized using various techniques, including gel permeation chromatography and thermogravimetric analysis . The properties of the resulting silicone resin can be adjusted by varying the weight percentage of the this compound crosslink .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degree of hydrolysis and polycondensation in the this compound-derived sol largely depends on the reaction temperature . Additionally, the presence of an acid catalyst can affect the progress of hydrolysis and polycondensation .
Biochemical Analysis
Biochemical Properties
Triethoxyphenylsilane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its silicon-oxygen bonds. For instance, it can form covalent bonds with hydroxyl groups present in enzymes and proteins, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .
Cellular Effects
Triethoxyphenylsilane has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and altering their activity. This compound can also impact gene expression by modifying transcription factors or other regulatory proteins. Additionally, Triethoxyphenylsilane has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, Triethoxyphenylsilane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through its silicon-oxygen bonds. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. Additionally, Triethoxyphenylsilane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethoxyphenylsilane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Triethoxyphenylsilane can degrade over time, leading to a decrease in its activity. The specific temporal effects can vary depending on the experimental conditions and the type of cells or tissues being studied .
Dosage Effects in Animal Models
The effects of Triethoxyphenylsilane can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling, gene expression, and metabolism. High doses of Triethoxyphenylsilane can also result in toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
Triethoxyphenylsilane is involved in various metabolic pathways within cells. It can interact with metabolic enzymes, leading to changes in the flux of metabolites and the levels of specific metabolic intermediates. For example, Triethoxyphenylsilane can affect the glycolytic pathway by interacting with key enzymes involved in glucose metabolism. These interactions can result in changes in the production of ATP and other energy molecules, thereby influencing cellular energy balance .
Transport and Distribution
The transport and distribution of Triethoxyphenylsilane within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, Triethoxyphenylsilane can interact with various binding proteins, leading to its localization in specific cellular compartments. The distribution of Triethoxyphenylsilane within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Triethoxyphenylsilane exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of Triethoxyphenylsilane can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltriethoxysilane can be synthesized through the hydrolysis and condensation of phenyltrichlorosilane with ethanol. The reaction typically involves the following steps:
Hydrolysis: Phenyltrichlorosilane reacts with water to form phenylsilanetriol.
Condensation: The phenylsilanetriol then reacts with ethanol to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a sol-gel process. This involves the hydrolysis of tetraethoxysilane (TEOS) in the presence of this compound as a modifier. The reaction is catalyzed by ammonia and carried out in an ethanol solvent .
Chemical Reactions Analysis
Types of Reactions: Phenyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Ethanol, ammonia as a catalyst.
Cross-Coupling: Palladium catalysts, organic halides.
Major Products:
Hydrolysis and Condensation: Silanols and siloxanes.
Cross-Coupling: Various organic compounds with carbon-carbon bonds.
Scientific Research Applications
Phenyltriethoxysilane has a wide range of applications in scientific research:
Biology: Employed in the modification of surfaces for biological assays and as a component in biosensors.
Industry: Applied in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
- Trimethoxyphenylsilane
- Methyltriethoxysilane
- Dimethyldiethoxysilane
Comparison: Phenyltriethoxysilane is unique due to the presence of a phenyl group, which enhances its thermal stability and hydrophobic properties compared to other similar compounds. For instance, trimethoxyphenylsilane has similar reactivity but differs in the number of ethoxy groups, affecting its solubility and reactivity .
This compound stands out in its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
triethoxy(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQKRGIASEUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124741-08-8 | |
Record name | Benzene, (triethoxysilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044462 | |
Record name | Triethoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, (triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
780-69-8 | |
Record name | Phenyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(phenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triethoxyphenylsilane suitable for creating water-stable perovskite nanocrystals?
A1: Triethoxyphenylsilane’s hydrophobic phenyl groups are key. When used alongside tetramethyl orthosilicate in a modified ligand-assisted reprecipitation synthesis, TEPS enhances the hydrophobic properties of the resulting silica (SiO2) shell encapsulating the perovskite nanocrystals. This increased hydrophobicity boosts the stability of the nanocrystals in aqueous solutions, as demonstrated with CsPbBr3@SiO2 nanocrystals. []
Q2: Can Triethoxyphenylsilane be used to modify materials for environmental remediation?
A2: Yes, research shows that carbon derived from rubber fruit shells (RC) modified with both magnetite and Triethoxyphenylsilane (SRC) can effectively adsorb crystal violet dye from solutions. The addition of TEPS contributes to the adsorbent's capacity to remove this pollutant. []
Q3: How does Triethoxyphenylsilane contribute to the selectivity of molecularly imprinted polymers (MIPs)?
A3: In the synthesis of streptomycin-imprinted silica microspheres, Triethoxyphenylsilane acts as a functional monomer alongside 3-aminopropyltriethoxysilane. The ratio of these two monomers during the sol-gel process significantly influences the MIPs' adsorption ability and selectivity towards the target molecule. This suggests that the phenyl group of TEPS plays a role in the specific interactions with the template molecule during imprinting. []
Q4: Can Triethoxyphenylsilane modify SiO2 nanoparticles to improve the properties of hybrid powder coatings?
A4: Research has shown that grafting Triethoxyphenylsilane onto SiO2 nanoparticles can significantly improve the properties of hybrid powder coatings (HPC). Specifically, controlling the coverage density of TEPS on the nanoparticles can be used to tune the friction coefficient, hardness, elastic modulus, and roughness of the resulting HPC. []
Q5: How does the use of Triethoxyphenylsilane as an external donor affect propylene polymerization?
A5: Triethoxyphenylsilane acts as an efficient external donor in Ziegler-Natta catalyzed propylene polymerization. Studies indicate that it can act as a poison for atactic sites while activating isotactic sites, thereby influencing the catalyst activity and the polymer's molecular weight and isotacticity. [, , , , ]
Q6: How does Triethoxyphenylsilane compare to other alkoxysilane donors in propylene/1-hexene copolymerization?
A6: Compared to dimethoxydi-tert-butylsilane (DTBDMS), another alkoxysilane donor, Triethoxyphenylsilane exhibits distinct behavior in propylene/1-hexene copolymerization using a MgCl2/DIBP/TiCl4 catalyst. While both affect the active center distribution, copolymers produced with TEPS can be fractionated with increasing isotacticity and decreasing comonomer content as fractionation temperature rises. In contrast, DTBDMS yields nearly completely isospecific copolymer with a wider comonomer content distribution. [, ]
Q7: Can Triethoxyphenylsilane be used as a reagent in cross-coupling reactions?
A7: Yes, Triethoxyphenylsilane is a common reagent in Hiyama cross-coupling reactions. It has been successfully coupled with various aryl halides using palladium catalysts to produce substituted biphenyls. [, , , , ]
Q8: What is the role of Triethoxyphenylsilane in a Hiyama coupling reaction?
A8: Triethoxyphenylsilane serves as the organosilicon component that undergoes transmetalation with a palladium catalyst. This transmetalation step is crucial for the subsequent reductive elimination, ultimately forming the new carbon-carbon bond in the biaryl product. [, ]
Q9: Are there green chemistry approaches to using Triethoxyphenylsilane in cross-coupling reactions?
A9: Yes, researchers have successfully developed water-dispersible and magnetically recyclable palladium catalysts that allow Hiyama cross-coupling reactions with Triethoxyphenylsilane to be carried out in pure water, aligning with green chemistry principles. []
Q10: What is the molecular formula and weight of Triethoxyphenylsilane?
A10: The molecular formula of Triethoxyphenylsilane is C12H20O3Si, and its molecular weight is 240.37 g/mol.
Q11: What happens when Triethoxyphenylsilane undergoes hydrolysis?
A11: Hydrolysis of Triethoxyphenylsilane can lead to the formation of various products, including cyclic and cage-like silsesquioxanes. The reaction conditions, such as the solvent, pH, and the type of catalyst used, play a crucial role in determining the final product distribution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.